molecular formula C13H11NO2 B3061100 Biphenyl-2-ylcarbamic Acid CAS No. 50443-60-2

Biphenyl-2-ylcarbamic Acid

Numéro de catalogue B3061100
Numéro CAS: 50443-60-2
Poids moléculaire: 213.23 g/mol
Clé InChI: QMOVGVNKXUTCQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biphenyl-2-ylcarbamic Acid is a compound that has been mentioned in various patents and scientific literature . It is often used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of Biphenyl-2-ylcarbamic Acid involves preparing an intermediate useful in the synthesis of the compound . The process also includes preparing a crystalline freebase of the ester .

Applications De Recherche Scientifique

1. Enzyme Inhibition and Pharmaceutical Use

Biphenyl-based compounds, including Biphenyl-2-ylcarbamic Acid, have demonstrated significant roles in clinical treatments, particularly in hypertension and inflammatory conditions. Notably, they have been explored for their potential as tyrosinase inhibitors. In a study by Kwong et al. (2017), biphenyl ester derivatives exhibited considerable anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential applications in pharmaceuticals (Kwong et al., 2017).

2. Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism

A study by Steinfeld et al. (2011) highlighted the dual role of a biphenyl-2-yl-carbamic acid derivative as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. This molecule exhibited high affinity for both receptors, suggesting its potential for multivalent therapeutic applications (Steinfeld et al., 2011).

3. Fatty Acid Amide Hydrolase Inhibition

Biphenyl-2-ylcarbamic Acid derivatives have been researched for their role in inhibiting Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Vacondio et al. (2011) studied biphenyl-3-yl alkylcarbamates, revealing insights into the structure-property relationships of these inhibitors and their potential for pharmacokinetic optimization (Vacondio et al., 2011).

4. Hepatobiliary Imaging

The compound biphenyl-2-ylcarbamoylmethyliminodiacetic acid (BPIDA), synthesized from biphenyl-2-ylcarbamic acid, was studied by Motaleb et al. (2012) for its application in hepatobiliary imaging. 99mTc-BPIDA demonstrated high liver uptake and potential as a hepatobiliary imaging agent for evaluating hepatocyte function and biliary duct patency (Motaleb et al., 2012).

Safety And Hazards

The safety data sheet for Biphenyl-2-ylcarbamic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name

(2-phenylphenyl)carbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOVGVNKXUTCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345789
Record name Biphenyl-2-ylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-2-ylcarbamic Acid

CAS RN

50443-60-2
Record name Biphenyl-2-ylcarbamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the product from Preparation 97 in a mixture of dichloromethane (0.5 mL) and methanol (0.5 mL) was added 5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate (124.1 mg, 3.1 mmol) and the resulting mixture was stirred at room temperature for 1.5 h. Sodium triacetoxyborohydride (190.7 mg, 0.9 mmol) was added and the resulting mixture was stirred at room temperature for 15 h. The reaction was quenched by adding water (about 0.2 mL) and the mixture was concentrated in vacuo to give the title compound, which was used without further purification. MS m/z 854.5 (M+H, expected 853.36 for C46H56ClN5O7Si).
Name
5-[(R)-2-amino-1-(tert-butyldimethylsilanyloxy)ethyl]-8-hydroxy-1H-quinolin-2-one acetate
Quantity
124.1 mg
Type
reactant
Reaction Step One
Quantity
190.7 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the product of step (e) (3.68 g, 10 mmol) and N,N-dimethylformamide (50 mL) was heated at 60° C. until the solid completely dissolved and then cooled to room temperature. The product of step (d) (6 g, 10 mmol) and diisopropylethylamine (3.5 mL) was added and the reaction mixture was cooled to 0° C. PyBOP (6.25 g, 12 mmol) was added in one portion and the reaction mixture was stirred at 0° C. to room temperature for 2 hours. The reaction mixture was then poured into cold water (500 mL) with stirring and the pH of the resulting mixture was adjusted to about 2 using aqueous 1 M hydrochloric acid. This mixture was stirred for 15 min and then filtered to collect the solid, which was washed with water (100 mL) and dried to afford the title compound (8.7 g, HPLC purity >95%) as an off-white solid.
Name
product
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
product
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Biphenyl-2-ylcarbamic acid piperidin-4-yl ester (which may be prepared according to preparation 8 in WO 2004/074246A) (63.0 kg, 212.57 mol) was added to a stirred suspension of N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide (which may be prepared according to Step C (Preparation 1) or C (Preparation 2)) (50.0 kg, 208.62 mol) and acetic acid (12.6 kg, 209.83 mol) in 2-methyltetrahydrofuran (430 kg) at 25° C. The mixture was then heated to 50° C. over 60 mins and held at this temperature for 2 hours. The resulting suspension was cooled to 20° C. over 90 mins and held at this temperature for 4 hours. The suspension was filtered under vacuum and the filter cake was washed with IMS (3×78.9 kg). The solid was dried in a vacuum oven at 50° C. for 10 hours to give biphenyl-2-ylcarbamic acid 1-[2-(2-chloro-4-formyl-5-methoxyphenyl-carbamoylethyl]piperidin-4-yl ester as a white solid (90.7 kg, 80.6% th).
Quantity
63 kg
Type
reactant
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
430 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenyl-2-ylcarbamic Acid
Reactant of Route 2
Reactant of Route 2
Biphenyl-2-ylcarbamic Acid
Reactant of Route 3
Reactant of Route 3
Biphenyl-2-ylcarbamic Acid
Reactant of Route 4
Reactant of Route 4
Biphenyl-2-ylcarbamic Acid
Reactant of Route 5
Reactant of Route 5
Biphenyl-2-ylcarbamic Acid
Reactant of Route 6
Reactant of Route 6
Biphenyl-2-ylcarbamic Acid

Citations

For This Compound
23
Citations
MT Pulido-Rios, A McNamara, GP Obedencio… - … of Pharmacology and …, 2013 - ASPET
… Here, we describe the in vivo preclinical efficacy and lung selectivity of a novel inhaled muscarinic antagonist, TD-4208 (biphenyl-2-ylcarbamic acid 1-(2-{[4-(4-carbamoylpiperidin-1-…
Number of citations: 31 jpet.aspetjournals.org
AR King, A Duranti, A Tontini, S Rivara, A Rosengarth… - Chemistry & biology, 2007 - cell.com
The N-aryl carbamate URB602 (biphenyl-3-ylcarbamic acid cyclohexyl ester) is an inhibitor of monoacylglycerol lipase (MGL), a serine hydrolase involved in the biological deactivation …
Number of citations: 124 www.cell.com
AD Hughes, Y Chen, SS Hegde, JR Jasper, S Jaw-Tsai… - 2015 - ACS Publications
… To the acrylamide (5 mmol) were added biphenyl-2-ylcarbamic acid piperidin-4-yl ester (1.33 g, 4.5 mmol) and a mixture of THF (22.5 mL) and MeOH (2.5 mL). This mixture was heated …
Number of citations: 33 pubs.acs.org
P Norman - Expert opinion on therapeutic patents, 2006 - Taylor & Francis
… The key intermediate in all these applications, biphenyl-2-ylcarbamic acid piperidin-4-yl ester, was simply prepared by reaction of biphenyl-2-isocyanate with 4-hydroxy-N-…
Number of citations: 7 www.tandfonline.com
JC Soria, LV Sequist, S Gadgeel, J Goldman… - J Thorac …, 2013 - researchgate.net
… Here, we describe the in vivo preclinical efficacy and lung selectivity of a novel inhaled muscarinic antagonist, TD-4208 (biphenyl-2-ylcarbamic acid 1-(2-{[4-(4-carbamoylpiperidin-1-…
Number of citations: 41 www.researchgate.net
SS Hegde, AD Hughes, Y Chen, T Steinfeld… - … of Pharmacology and …, 2014 - ASPET
… [biphenyl-2-yl-carbamic acid 1-{9-[(R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydro-quinolin-5-yl)-ethylamino]-nonyl}-piperidin-4-yl ester] and THRX-200495 [biphenyl-2-ylcarbamic acid 1-…
Number of citations: 19 jpet.aspetjournals.org
SS Hegde, MT Pulido‐Rios… - Pharmacology …, 2018 - Wiley Online Library
Revefenacin ( TD ‐4208) is a novel, long‐acting, and lung‐selective muscarinic cholinergic receptor ( mAChR ) antagonist in development as a nebulized inhalation solution for the …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
SA Antoniu, R Rajnoveanu, R Ulmeanu… - Expert Opinion on …, 2020 - Taylor & Francis
… Its chemical structure is biphenyl-2-ylcarbamic acid 1-(2- [8]ethyl)piperidin-4-yl ester [Citation8,Citation9]. Preclinical in vitro testing demonstrated that TD-4208 is a potent and selective …
Number of citations: 3 www.tandfonline.com
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
These two patent applications each claim combination formulations comprising a single dual-acting muscarinic antagonist/beta 2 agonist (MABA), as a free base or salt, with a second …
Number of citations: 16 www.tandfonline.com
MG Matera, CP Page, L Calzetta, P Rogliani… - Pharmacological …, 2020 - ASPET
Bronchodilators remain the cornerstone of the treatment of airway disorders such as asthma and chronic obstructive pulmonary disease (COPD). There is therefore considerable interest …
Number of citations: 113 pharmrev.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.